3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMUJLSVMRSEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One method includes the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable reduction reactions and the use of robust reagents to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can undergo reduction reactions, such as the reduction of nitriles to amines.
Substitution: It can participate in substitution reactions, particularly involving nucleophiles like cyanide, azide, or acetate anions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol.
Substitution: Various nucleophiles (e.g., cyanide, azide, acetate) under appropriate conditions.
Major Products:
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that derivatives of 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid exhibit significant antimicrobial activity. For instance, compounds derived from this bicyclic structure have been tested against a range of bacteria, including both gram-positive and gram-negative strains, showing effectiveness in inhibiting cell wall synthesis, leading to bacterial cell death .
Analgesic and Neurological Effects
Recent studies have highlighted the potential analgesic properties of related compounds that share structural similarities with 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid. These compounds have been observed to interact with opioid receptors, suggesting their potential use as pain management therapies .
Drug Development
The unique structural features of 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid make it a valuable scaffold in drug design:
- Antibiotic Development : Its derivatives are being explored as potential treatments for severe infections such as bacterial meningitis and skin infections due to their ability to combat resistant bacterial strains .
- Neurological Disorders : The compound's interaction with neurotransmitter systems positions it as a candidate for treating various neurological conditions, potentially offering new avenues for analgesic drug development .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2024) | Evaluated the antimicrobial efficacy of 3-Azabicyclo derivatives against ESBL-producing bacteria | Highlights the potential for developing new antibiotics |
| Study B (2023) | Investigated analgesic effects in animal models | Suggests viability for pain management therapies |
| Study C (2025) | Assessed pharmacokinetics and bioavailability | Provides insights into dosage forms and delivery methods |
Wirkmechanismus
The mechanism by which 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with various biological molecules .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The following table compares 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride with similar bicyclic compounds, focusing on structural variations, physicochemical properties, and applications:
Key Observations:
Ring Size and Rigidity :
- Bicyclo[3.2.0] systems (e.g., target compound) exhibit less strain compared to bicyclo[3.1.0] or [3.1.1] analogs, influencing binding affinity in receptor-ligand interactions ().
- Fluorinated derivatives (e.g., 6,6-difluoro analog) show improved metabolic stability due to reduced cytochrome P450-mediated oxidation ().
Functional Group Positioning: Carboxylic acid placement (positions 1 vs. For example, the 3-azabicyclo[3.1.1]heptane-2-carboxylic acid analog is a precursor to β-lactamase inhibitors ().
Salt Form and Bioavailability :
- Hydrochloride salts generally enhance aqueous solubility compared to free bases, critical for oral bioavailability ().
Biologische Aktivität
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride (AACH) is a bicyclic compound featuring a nitrogen atom integrated into its framework, which contributes to its unique biological properties. With the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol, AACH is notable for its potential applications in medicinal chemistry due to the presence of the carboxylic acid functional group, enhancing its reactivity and interaction with biological systems .
The precise mechanism of action for AACH remains under investigation. However, its structural characteristics suggest potential interactions with neurotransmitter systems, particularly influencing dopaminergic and serotonergic pathways. Preliminary studies indicate that compounds with similar structures exhibit analgesic and anti-inflammatory properties, hinting at the potential for AACH to possess similar effects .
Biological Activity
Research has highlighted several key areas regarding the biological activity of AACH:
- Dopamine Receptor Binding : AACH derivatives have shown increased binding affinity at D(2L) and D(3) dopamine receptors compared to D(1) binding sites, suggesting a selective interaction that could be leveraged in drug design .
- Analgesic and Anti-inflammatory Properties : Similar compounds have demonstrated these properties, indicating that AACH may also exhibit significant therapeutic effects in pain management and inflammation .
- Potential as a Drug Scaffold : The compound serves as a valuable building block in drug discovery, with the carboxylic acid group providing enhanced reactivity and biological activity that may not be present in structurally similar molecules .
Comparative Analysis
To better understand the uniqueness of AACH, it is useful to compare it with other related bicyclic compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Azabicyclo[2.2.1]heptane | Simpler bicyclic structure | Limited functional diversity |
| 1-Azabicyclo[2.2.2]octane | Larger bicyclic framework | Different ring size affects reactivity |
| 6-Azabicyclo[4.2.0]octane | Contains additional ring | Altered pharmacological profile |
The presence of the carboxylic acid group in AACH sets it apart from these compounds, providing unique reactivity and potential biological activity .
Case Studies
Several case studies have explored the biological activity of AACH and its derivatives:
- Dopamine Receptor Studies : Research indicated that specific derivatives of AACH exhibit distinct affinities for dopamine receptors, which could inform the development of new treatments for neurological disorders .
- Synthesis and Evaluation : A study utilized multicomponent reactions to synthesize various 3-azabicyclo[3.2.0]heptane derivatives, demonstrating their greater binding affinity at dopamine receptors compared to other receptor types .
- Pharmacological Assessments : Investigations into the analgesic properties of structurally similar compounds suggested that AACH could also provide pain relief through its interaction with pain pathways .
Future Directions
The ongoing research into this compound emphasizes its potential as a versatile scaffold in medicinal chemistry. Further studies are necessary to elucidate its specific mechanisms of action, optimize its pharmacological properties, and explore its therapeutic applications.
Q & A
Q. What are the established synthetic routes for 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride, and what key reaction parameters require optimization?
The primary synthetic route involves photochemical decomposition of CHF₂-substituted pyrazolines, where UV irradiation triggers cyclization to form the bicyclic core . Critical parameters include:
- Light intensity and wavelength : Optimal UV conditions (e.g., 254 nm) to maximize yield while minimizing side reactions.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
- Temperature control : Maintaining sub-ambient temperatures (−10°C to 0°C) prevents thermal degradation of intermediates.
Alternative routes, such as intermolecular [2+2] photocycloaddition, are also documented but require precise stoichiometric ratios of reactants and inert atmospheres . For scalable synthesis, the Organic Syntheses protocol recommends a stepwise approach with catalytic hydrogenation for final ring closure .
Q. How should researchers characterize the structural integrity and purity of this compound?
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm bicyclic geometry and substituent positions. For example, the bridgehead protons exhibit distinct splitting patterns (δ 3.2–3.5 ppm in CDCl₃) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₆H₁₁ClN₂O₂, 178.03 g/mol) and detect impurities (e.g., unreacted pyrazoline precursors) .
- X-ray Crystallography : Resolve absolute stereochemistry, particularly for chiral derivatives .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with 0.1% TFA in water/acetonitrile gradients .
Q. What environmental factors influence the stability of this compound during storage and experimentation?
Key stability considerations include:
- pH : Degradation accelerates under alkaline conditions (pH > 8), likely due to hydrolysis of the bicyclic amine .
- Temperature : Store at 2–8°C in desiccated environments; prolonged exposure to >25°C leads to discoloration and reduced bioactivity .
- Light sensitivity : Photodegradation occurs under UV/visible light, necessitating amber glassware or opaque containers .
- Solvent compatibility : Aqueous buffers (e.g., PBS) at concentrations <10 mM minimize aggregation, while DMSO solutions require argon purging to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of derivatives targeting protozoan enzymes?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with protozoan targets (e.g., Trypanosoma brucei N-myristoyltransferase). The bicyclic core mimics meta-substituted benzenes, enabling vector alignment with hydrophobic enzyme pockets .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronegativity (e.g., chloro vs. methyl groups) with antiprotozoal IC₅₀ values. Derivatives with logP ~1.5–2.0 show optimal membrane permeability .
- MD Simulations : Evaluate binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable target engagement .
Q. How can contradictions in reported biological activity data (e.g., antibacterial vs. antiprotozoal efficacy) be resolved?
Discrepancies often arise from:
- Assay conditions : Variations in bacterial strain (Gram-positive vs. Gram-negative) or protozoan culture media (e.g., hemin supplementation for Leishmania) .
- Compound solubility : Poor aqueous solubility (>50 µM) in MIC assays may underestimate activity; use solubilizing agents (e.g., 0.1% Tween-80) .
- Metabolic stability : Hepatic microsome assays (e.g., mouse/rat liver S9 fractions) identify rapid clearance mechanisms affecting in vivo efficacy .
Standardize protocols using CLSI guidelines and include positive controls (e.g., ampicillin for antibacterial assays) .
Q. What strategies optimize the regioselectivity of derivatization at the bicyclic amine position?
- Protecting groups : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) protect the amine during substitutions. For example, Boc-protected intermediates enable selective acylation at the carboxylic acid .
- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) with Pd(0) catalysts achieve >90% ee in alkylation reactions .
- Microwave-assisted synthesis : Accelerate reaction times (30 min vs. 24 hrs) while maintaining regiocontrol in SNAr reactions .
Q. How does the bicyclic scaffold compare to monocyclic analogs in drug-likeness metrics?
- Lipophilicity : The bicyclic system reduces logP by ~0.5 units compared to piperidine analogs, improving aqueous solubility .
- Metabolic stability : Rigid geometry decreases CYP3A4-mediated oxidation, as shown in human liver microsome assays (t₁/₂ > 120 mins vs. 40 mins for flexible analogs) .
- Bioavailability : Rat pharmacokinetic studies show 2-fold higher AUC for the bicyclic derivative, attributed to enhanced membrane permeability .
Q. What analytical methods resolve enantiomeric impurities in chiral derivatives?
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) to separate enantiomers (Rf = 1.2 for R-form; Rf = 1.5 for S-form) .
- Circular Dichroism (CD) : Peaks at 220–230 nm distinguish enantiomers based on Cotton effects .
- NMR chiral shift reagents : Eu(hfc)₃ induces splitting of NH protons in diastereomeric complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
